molecular formula C18H13ClN2OS B11057199 3-(2-chlorophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

3-(2-chlorophenyl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11057199
M. Wt: 340.8 g/mol
InChI Key: VUEOWHYSYKVUPS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the 2-chlorophenyl and 2-thienyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but often involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(2-chlorophenyl)-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone stands out due to its unique combination of structural features and reactivity. Similar compounds include:

  • 3-(2-Chlorophenyl)-2-(2-furyl)-2,3-dihydro-4(1H)-quinazolinone
  • 3-(2-Bromophenyl)-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone These compounds share the quinazolinone core but differ in the substituents attached to the core structure, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C18H13ClN2OS

Molecular Weight

340.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H13ClN2OS/c19-13-7-2-4-9-15(13)21-17(16-10-5-11-23-16)20-14-8-3-1-6-12(14)18(21)22/h1-11,17,20H

InChI Key

VUEOWHYSYKVUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CS3)C4=CC=CC=C4Cl

Origin of Product

United States

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